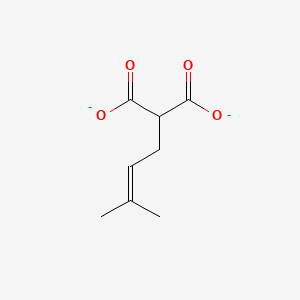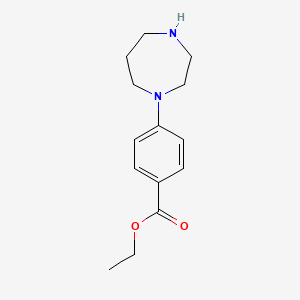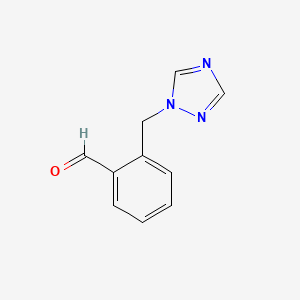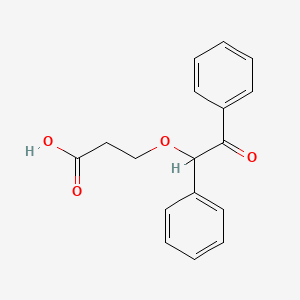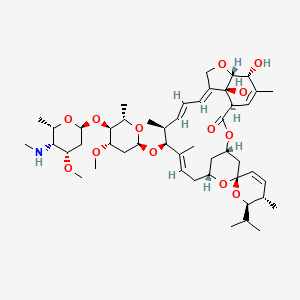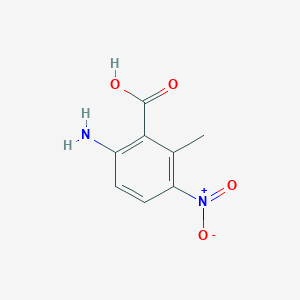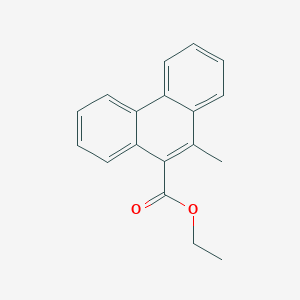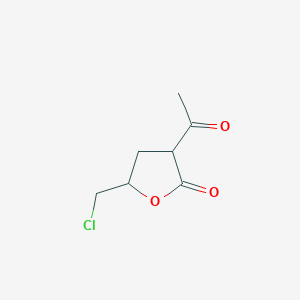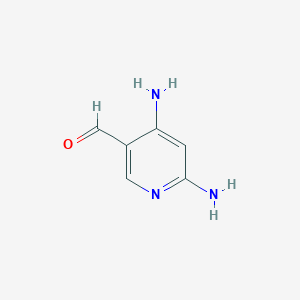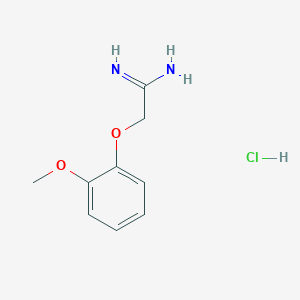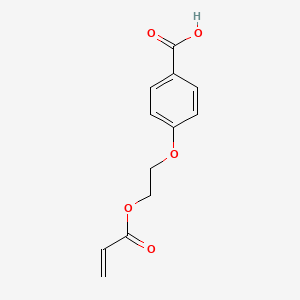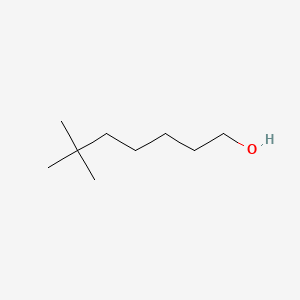![molecular formula C11H12F3NO B1627636 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine CAS No. 308386-24-5](/img/structure/B1627636.png)
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine, also known as 3-TFMP, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, containing both a pyrrolidine ring and a phenol group. 3-TFMP is used in a variety of areas, including organic synthesis, pesticide chemistry, and pharmacology. It has been used as a building block for the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
Optical and Thermal Properties of Fluorinated Polyimides
Research has shown that novel fluorinated polyimides, synthesized using aromatic diamines containing pyridine and trifluoromethyl groups, exhibit excellent optical transparency, thermal stability, and mechanical properties. These materials demonstrate good solubility in organic solvents and have potential applications in electronics and photonics due to their low dielectric constants and high glass transition temperatures (Yan et al., 2011).
Eco-friendly Synthesis of Dihydro-1H-indeno[1,2-b]pyridines
Another study explored an eco-friendly synthesis method for dihydro-1H-indeno[1,2-b]pyridine derivatives using 2,2,2-trifluoroethanol as a solvent. This approach is noted for its high efficiency, simplicity, and minimal environmental impact, highlighting the potential of using trifluoroethanol in organic synthesis (Khaksar & Gholami, 2014).
Synthesis and Stability of Polyimides with Pendant Phthalimide
Further studies have developed polyimides with phthalimide pendant groups, derived from pyridine-containing triamines. These polyimides show remarkable solubility in polar aprotic solvents and exceptional thermal stability, making them suitable for high-performance materials in aerospace and electronics (Zhuo et al., 2014).
Novel Polyamide-imides with Enhanced Solubility and Thermal Properties
Research on novel polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages has demonstrated their outstanding solubility, thermal stability, and mechanical properties. These materials are potential candidates for advanced applications in coatings, films, and composites due to their unique structural features and performance characteristics (Shockravi et al., 2009).
Catalytic Applications in Organic Synthesis
Studies on the catalytic applications of derivatives similar to "3-[4-(Trifluoromethyl)phenoxy]pyrrolidine" have explored their use in synthesizing polysubstituted pyrrolines and pyrrolidines through one-pot coupling reactions. These findings open new avenues for the synthesis of complex organic molecules, showcasing the versatility of such compounds in catalysis (Clique et al., 2002).
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-1-3-9(4-2-8)16-10-5-6-15-7-10/h1-4,10,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYMJNBVVDVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595828 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | |
CAS RN |
308386-24-5 | |
| Record name | 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


